molecular formula C17H22O4 B14760585 1-(o-Methoxybenzyl)-2-oxocyclohexanepropionic acid CAS No. 793-68-0

1-(o-Methoxybenzyl)-2-oxocyclohexanepropionic acid

Katalognummer: B14760585
CAS-Nummer: 793-68-0
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: BQRWJPVPSAFIRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(o-Methoxybenzyl)-2-oxocyclohexanepropionic acid is an organic compound characterized by its unique structure, which includes a methoxybenzyl group attached to a cyclohexane ring with an oxo and propionic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(o-Methoxybenzyl)-2-oxocyclohexanepropionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of o-methoxybenzyl chloride and cyclohexanone.

    Formation of Intermediate: The o-methoxybenzyl chloride reacts with cyclohexanone in the presence of a base, such as sodium hydride, to form an intermediate compound.

    Cyclization and Oxidation: The intermediate undergoes cyclization and subsequent oxidation to introduce the oxo group, forming the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(o-Methoxybenzyl)-2-oxocyclohexanepropionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or carboxylated versions.

Wissenschaftliche Forschungsanwendungen

1-(o-Methoxybenzyl)-2-oxocyclohexanepropionic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(o-Methoxybenzyl)-2-oxocyclohexanepropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance the compound’s binding affinity to these targets, while the oxo and propionic acid groups contribute to its overall reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

  • 1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid
  • 1-(p-Methoxybenzyl)-2-oxocyclohexanepropionic acid
  • 1-(o-Methoxybenzyl)-2-oxocyclohexanecarboxylic acid

Uniqueness: 1-(o-Methoxybenzyl)-2-oxocyclohexanepropionic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

793-68-0

Molekularformel

C17H22O4

Molekulargewicht

290.4 g/mol

IUPAC-Name

3-[1-[(2-methoxyphenyl)methyl]-2-oxocyclohexyl]propanoic acid

InChI

InChI=1S/C17H22O4/c1-21-14-7-3-2-6-13(14)12-17(11-9-16(19)20)10-5-4-8-15(17)18/h2-3,6-7H,4-5,8-12H2,1H3,(H,19,20)

InChI-Schlüssel

BQRWJPVPSAFIRY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1CC2(CCCCC2=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.